Ivachtin
Overview
Description
Ivachtin is a potent, reversible, nonpeptide, and noncompetitive inhibitor of caspase-3, a crucial enzyme involved in the process of apoptosis (programmed cell death). It has an inhibitory concentration (IC50) value of 23 nanomolar, making it a highly effective inhibitor . This compound is also known for its modest selectivity against other caspases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ivachtin involves multiple steps, starting from sulfonyl amide. The sulfonyl amide is refluxed in an acetic acid and water mixture (1:1 v/v) to produce an isatin derivative. This is followed by the preparation of dicarboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including refluxing, purification, and crystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ivachtin primarily undergoes substitution reactions due to the presence of reactive functional groups such as the morpholine moiety and sulfonyl group .
Common Reagents and Conditions:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Common reagents include acetic acid and water for refluxing.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Ivachtin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying caspase inhibition and apoptosis.
Biology: Employed in cell culture studies to investigate the mechanisms of apoptosis and cell death.
Industry: Utilized in the development of new pharmaceuticals targeting caspase-3.
Mechanism of Action
Ivachtin exerts its effects by binding noncompetitively to caspase-3, inhibiting its activity. Caspase-3 is a member of the cysteine-aspartic acid protease family and plays a crucial role in the execution phase of apoptosis. By inhibiting caspase-3, this compound prevents the cleavage of key cellular proteins, thereby blocking the apoptotic process .
Comparison with Similar Compounds
Caspase-3 Inhibitor VI: Another potent inhibitor of caspase-3 with similar noncompetitive binding properties.
Caspase-3 Inhibitor VIII: Known for its high selectivity and potency against caspase-3.
Uniqueness of Ivachtin: this compound stands out due to its high potency (IC50 = 23 nanomolar) and reversible inhibition of caspase-3. Its modest selectivity against other caspases makes it a valuable tool for studying apoptosis without significantly affecting other caspases .
This compound’s unique properties and wide range of applications make it a compound of significant interest in both scientific research and potential therapeutic development.
Biological Activity
Ivachtin, a potent reversible inhibitor of caspase-3, has garnered significant attention in the field of molecular biology due to its implications in apoptosis and cell proliferation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Overview of this compound
- Chemical Name: this compound
- CAS Number: 745046-84-8
- IC50: 23 nM for caspase-3
- Selectivity: Moderate selectivity over other caspases .
This compound functions primarily as an inhibitor of caspase-3, a key enzyme in the apoptotic pathway. By inhibiting this enzyme, this compound can prevent programmed cell death, which is crucial in various physiological and pathological contexts.
Inhibition of Apoptosis
Research indicates that this compound effectively inhibits apoptosis in several cell types. For instance:
- Human Epidermal Keratinocytes (HaCaT) : Treatment with this compound resulted in a significant decrease in cell proliferation, demonstrating its role in modulating cell growth .
- HEK293 Cells : In studies where HEK293 cells were treated with both this compound and other compounds, the presence of this compound allowed cells to remain viable and recover from apoptotic stimuli .
Study 1: Caspase-3 Inhibition and Cell Proliferation
In a study examining the effects of caspase inhibitors on human keratinocytes and HEK293 cells, it was found that treatment with this compound led to a three-fold decrease in cell proliferation compared to control groups. Immunostaining techniques revealed reduced levels of proliferating cell nuclear antigen (PCNA) in treated cells, indicating impaired cell cycle progression due to caspase-3 inhibition .
Cell Type | Treatment | Proliferation Rate | Notes |
---|---|---|---|
HaCaT | This compound | Decreased | Inhibited cell growth |
HEK293 | This compound | Viable | Prevented apoptosis |
Study 2: Effects on HeLa Cells
Another investigation focused on HeLa cells demonstrated that exposure to apoptotic stimuli led to significant morphological changes; however, these effects were mitigated when cells were co-treated with this compound. The results suggest that this compound not only inhibits apoptosis but also preserves cellular integrity under stress conditions .
Research Findings
The biological activity of this compound extends beyond mere inhibition of apoptosis:
- Cell Growth Arrest : Studies have shown that while this compound inhibits apoptosis, it can also induce a state of growth arrest across various cell types. This dual effect underscores its potential utility in therapeutic applications where modulation of cell death is desired .
- Selectivity Profile : Although primarily a caspase-3 inhibitor, this compound displays moderate selectivity over other caspases, making it a valuable tool for dissecting apoptotic pathways without broadly affecting all caspases .
Properties
IUPAC Name |
2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJJTMEUGWKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458580 | |
Record name | IVACHTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745046-84-8 | |
Record name | IVACHTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.